molecular formula C6H13NO7 B1593736 1-Deoxy-1-nitro-L-mannitol CAS No. 6027-42-5

1-Deoxy-1-nitro-L-mannitol

Cat. No.: B1593736
CAS No.: 6027-42-5
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Nitro Sugar Research

The study of nitro sugars has a rich history, evolving from early synthetic curiosities to becoming valuable intermediates in the synthesis of a wide range of biologically important molecules. rsc.org

The introduction of the nitro group into carbohydrates dates back several decades, with initial interest sparked by the potential to create new types of sugar derivatives. rsc.org The nitro group, being a strong electron-withdrawing group, imparts unique reactivity to the sugar molecule, making it a versatile functional group for further chemical transformations. nih.gov One of the earliest and most significant methods for introducing a nitro group is the nitromethane (B149229) cyclization of dialdehydes derived from sugars. scispace.com This reaction, along with others, opened the door to a new class of carbohydrate derivatives.

Initially, the primary interest in nitro sugars was as precursors to amino sugars, which are components of many antibiotics and other biologically active compounds. rsc.orgnih.gov The reduction of the nitro group to an amino group is a well-established and efficient transformation. rsc.org However, research has since revealed that some nitro sugars themselves possess biological activity. researchgate.net Furthermore, the nitro group can act as a mimic for the carboxyl group in certain biological systems, adding another layer to their significance. rsc.org The discovery of naturally occurring nitro sugars, such as evernitrose from everninomicin antibiotics, further underscored the importance of this class of compounds in nature. scispace.comnih.gov

The synthesis of deoxy-nitro sugars has evolved significantly over the years, with several key methodologies being developed. rsc.org One of the most fundamental and widely used methods is the Henry reaction (or nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. rsc.orgmdpi.com This reaction is particularly useful for chain extension of sugars. mdpi.com For instance, the reaction of L-arabinose with nitromethane is a key step in the synthesis of 1-deoxy-1-nitro-L-mannitol. prepchem.comgoogle.com

Other important synthetic routes include:

Oxidation of amino sugars: Primary amino sugars can be oxidized to the corresponding nitro sugars using reagents like m-chloroperbenzoic acid. cdnsciencepub.com This method provides a direct route to nitro sugars from readily available amino sugar precursors. cdnsciencepub.com

Michael addition: The conjugate addition of nucleophiles, including nitroalkanes, to unsaturated sugar derivatives (nitroalkenes) is another powerful tool for creating carbon-carbon bonds and introducing the nitro group. oup.comresearchgate.netmdpi.comunimi.it

Nucleophilic substitution: The displacement of a suitable leaving group, such as a halide or a sulfonate ester, by a nitrite (B80452) salt can also be employed to introduce a nitro group. rsc.org

These synthetic methodologies have not only made a wide variety of deoxy-nitro sugars accessible for research but have also enabled the synthesis of complex carbohydrates and related molecules. oup.com The versatility of the nitro group allows for its transformation into a range of other functional groups, making deoxy-nitro sugars valuable synthetic intermediates. rsc.orgnih.gov

Stereochemical Considerations and Isomerism within Nitro-Mannitol Derivatives

Stereochemistry is a critical aspect of carbohydrate chemistry, and this holds true for nitro-mannitol derivatives. The spatial arrangement of atoms in these molecules determines their physical, chemical, and biological properties.

Mannitol (B672), a six-carbon sugar alcohol (hexitol), has two enantiomeric forms: D-mannitol and L-mannitol. nih.gov These are non-superimposable mirror images of each other. wikipedia.org Consequently, the corresponding 1-deoxy-1-nitro derivatives, 1-deoxy-1-nitro-D-mannitol and this compound, are also enantiomers. biosynth.com

In academic research, the distinction between these L- and D-stereoisomers is fundamental. google.com The starting material dictates the stereochemistry of the final product. For example, this compound is synthesized from L-arabinose. prepchem.comgoogle.com Conversely, the D-isomer would be derived from a D-sugar precursor. The specific rotation, a measure of how a compound rotates plane-polarized light, is equal in magnitude but opposite in sign for enantiomers. For example, a sample of this compound has been reported to have a specific rotation of +6.67° (c 5.4, water), while the D-isomer would exhibit a negative rotation under the same conditions. prepchem.com

The biological activity of chiral molecules is often highly dependent on their stereochemistry. wikipedia.org Enzymes and receptors in biological systems are themselves chiral and can differentiate between enantiomers. tga.gov.au Therefore, when studying the biological effects or applications of nitro-mannitol derivatives, it is crucial to specify and use the correct stereoisomer. For instance, research on 1-deoxy-1-nitro-D-mannitol has explored its potential in studying the blood-brain barrier. biosynth.com

Chiral purity, or the extent to which a sample consists of a single enantiomer, is of paramount importance in research. researchgate.net The presence of the other enantiomer as an impurity can lead to misleading or inaccurate results, particularly in biological assays. tga.gov.au One enantiomer might be biologically active, while the other could be inactive or even have undesirable effects. researchgate.net

In the context of carbohydrate chemistry, achieving high stereoselectivity in reactions is a key goal. numberanalytics.com The use of chiral starting materials, often from the "chiral pool" of naturally occurring compounds like sugars and amino acids, is a common strategy to ensure the synthesis of enantiomerically pure products. numberanalytics.com For example, starting with L-arabinose to synthesize this compound helps to ensure the desired L-configuration in the final product. prepchem.comgoogle.com

Analytical techniques such as polarimetry and chromatography with chiral stationary phases are used to determine the enantiomeric purity of a sample. wikipedia.org For research applications, particularly those involving biological systems or potential therapeutic development, the use of chirally pure compounds is essential for obtaining reliable and reproducible data. tga.gov.auresearchgate.net

Classification and Scope of Nitro-Mannitols within Carbohydrate Science

Within the broad field of carbohydrate science, this compound can be classified in several ways, reflecting its structure and chemical nature.

Carbohydrates are broadly categorized into monosaccharides, oligosaccharides, and polysaccharides. this compound is a derivative of a sugar alcohol (or alditol), which is itself derived from a monosaccharide. Sugar alcohols are polyols, and mannitol is a hexitol. nih.gov

The key feature of this compound is the presence of the nitro group attached to a carbon atom of the carbohydrate backbone. This places it in the category of C-nitro compounds . libretexts.org This is distinct from carbohydrate nitrates (O-nitro compounds), where the nitro group is attached to an oxygen atom. libretexts.orghuji.ac.il

Specifically, it is a 1-deoxy-1-nitroalditol . The term "deoxy" indicates the replacement of a hydroxyl group with a hydrogen atom, and in this case, a nitro group is also present at that position. The "L-mannitol" part of the name defines the specific stereochemical configuration of the six-carbon chain.

The scope of nitro-mannitols and other nitro sugars in carbohydrate science is extensive. They are recognized as versatile synthetic intermediates. rsc.orgscispace.comresearchgate.net The nitro group can be transformed into a variety of other functional groups, including amines, aldehydes, ketones (via the Nef reaction), and oximes. rsc.orgnih.govmdpi.com This chemical versatility allows for the synthesis of a diverse range of modified carbohydrates, such as amino sugars, branched-chain sugars, and carbasugars. rsc.orgoup.com These compounds are of interest for their potential biological activities, including as enzyme inhibitors or as components of novel therapeutic agents. researchgate.netbiosynth.comontosight.ai

Overview of Research Areas and Academic Relevance of this compound

This compound holds considerable relevance in several areas of chemical and biological research. Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules and a probe for studying enzymatic processes.

Detailed research findings have highlighted its utility in the following areas:

Synthetic Chemistry: this compound serves as a key precursor in the synthesis of other rare sugars and carbohydrate derivatives. For instance, it has been utilized in the synthesis of L-glucose, which can then be used to produce L-sucrose. google.com The synthesis process involves the conversion of L-arabinose to a mixture of this compound and 1-deoxy-1-nitro-L-glucitol, which are then separated. google.comprepchem.com The mannitol derivative can be further transformed into L-mannose. google.com

Enzyme Inhibition: The compound has been identified as an irreversible inhibitor of the enzyme mannitol dehydrogenase. biosynth.com It also demonstrates inhibitory activity against other enzymes like L-arabinose isomerase and L-azide amidohydrolase, which are involved in specific biosynthetic pathways. biosynth.com This inhibitory action makes it a useful tool for studying the mechanisms of these enzymes.

Biochemical Research: In a broader context, nitro-sugar derivatives are employed in the study of cellular metabolism and signaling pathways. ontosight.ai While much of the specific research on transport mechanisms has focused on the D-isomer, the chemical properties of the L-isomer suggest its potential as a probe in similar studies. ontosight.aibiosynth.com

The academic relevance of this compound is underscored by its role as a commercially produced carbohydrate derivative for research purposes. chem.sk It is offered in various quantities for laboratory, pilot-scale, or production applications, indicating a consistent demand within the scientific community. georganics.sk

Below are data tables summarizing some of the known properties and synthetic details of this compound.

Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C6H13NO7 chem.sk
Molecular Weight 211.2 g/mol chem.sk
Melting Point 133°-134°C prepchem.com
Specific Rotation [α]D +7.0±1° (c=2, H2O, 20°C) chem.sk

Synthetic Details for this compound from L-arabinose

Reactant Reagent Product Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitrohexane-1,2,3,4,5-pentol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915493
Record name 1-Deoxy-1-nitrohexitol
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Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14199-83-8, 94481-72-8, 6027-42-5
Record name 1-Deoxy-1-nitro-D-mannitol
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Record name 1-Deoxy-1-nitro-L-galactitol
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Record name 1-Deoxy-1-nitrohexitol
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Synthetic Strategies and Advanced Chemical Transformations of 1 Deoxy 1 Nitro L Mannitol

Methodologies for Primary Nitro Group Introduction

The strategic placement of a nitro group at the C1 position of the L-mannitol backbone can be accomplished through several key synthetic pathways. These methods include carbon-carbon bond formation, nucleophilic substitution, and oxidation of existing nitrogen-containing functional groups.

The Nitroaldol or Henry reaction is a classical and powerful method for forming carbon-carbon bonds and is widely employed in carbohydrate chemistry for chain extension and nitration. researchgate.netorganic-chemistry.orgwikipedia.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol. wikipedia.org The high acidity of the α-proton of the nitroalkane facilitates its removal by a base, generating a stable nitronate anion that acts as the nucleophile. wikipedia.orgtcichemicals.com

The synthetic utility of the Henry reaction is significant because the resulting β-nitro alcohol products are versatile intermediates. The nitro group can be reduced to an amine, eliminated to form a nitroalkene, or converted into a carbonyl group via the Nef reaction, providing access to amino sugars, unsaturated sugars, and rare sugars. wikipedia.orgyoutube.comuts.edu.au

A primary route to 1-Deoxy-1-nitro-L-mannitol involves the Henry reaction between nitromethane (B149229) and L-arabinose. nih.govacs.org In this process, L-arabinose, a five-carbon aldose, serves as the aldehyde precursor. The reaction extends the carbon chain by one, creating a six-carbon nitro-polyol.

The mechanism begins with the deprotonation of nitromethane by a base to form the nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of L-arabinose. wikipedia.orgyoutube.com A subsequent protonation step yields the final nitro-polyol products. A key challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center (C2). The addition of the nitronate to the aldehyde can result in the formation of two epimers. youtube.com In the case of L-arabinose, the reaction yields a mixture of this compound and its C2 epimer, 1-Deoxy-1-nitro-L-glucitol. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProduct(s)Key Feature
L-ArabinoseNitromethaneBase (e.g., Sodium Hydroxide)This compound & 1-Deoxy-1-nitro-L-glucitolOne-carbon chain extension of an aldose.

To address the challenges of stereoselectivity in traditional base-catalyzed Henry reactions, chemoenzymatic methods have been developed. These strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov Biocatalysis offers an alternative for producing β-nitro alcohols with high selectivity under mild reaction conditions, which can minimize side reactions like elimination and disproportionation that are sometimes observed with strong bases. researchgate.net

Enzymes, such as promiscuous lipases, have been explored for catalyzing the Henry reaction. researchgate.net These biocatalytic approaches can be categorized into two main types: direct enzyme-catalyzed carbon-carbon bond formation to yield an enantio-enriched product, and non-stereocontrolled chemical synthesis followed by an enzymatic kinetic resolution to separate the desired enantiomer. researchgate.net While specific enzymatic synthesis of this compound is not extensively detailed, the principles of chemoenzymatic synthesis are applicable to carbohydrate targets, potentially offering a route to improved stereochemical control and higher yields of the desired L-manno isomer. nih.gov

An alternative to the Henry reaction for introducing a nitro group is through nucleophilic substitution. In this method, a suitable leaving group on the carbohydrate backbone is displaced by a nitrite (B80452) salt. Primary nitroalkanes can be effectively synthesized by reacting alkyl bromides or iodides with silver nitrite. organic-chemistry.org

For complex substrates like carbohydrates, highly reactive leaving groups such as trifluoromethanesulfonates (triflates) are often employed. The reaction of a carbohydrate triflate with a nitrite source, such as sodium nitrite or tetra-n-butylammonium nitrite, can yield the corresponding nitro-sugar. This pathway avoids the creation of a new carbon-carbon bond and instead focuses on the direct conversion of a hydroxyl group (via the triflate intermediate) into a nitro group. An efficient palladium-catalyzed transformation of triflates to nitroaromatics has been reported, showcasing a protocol with broad functional group compatibility under weakly basic conditions, a strategy that could be adapted for carbohydrate systems. organic-chemistry.org

The nitro group can also be introduced via the oxidation of other nitrogen-containing functional groups that are already present on the sugar scaffold. This approach is particularly useful when the corresponding amino sugar or sugar oxime is readily accessible.

Oxidation of Amino Sugars: Primary amines on a carbohydrate can be oxidized to form nitro compounds. wikipedia.org This transformation is a key step in the biosynthesis of some bacterial nitrosugars, where aminosugar oxidases mediate the conversion. nih.govnih.gov In chemical synthesis, various oxidizing agents can be employed. The oxidation proceeds through intermediate stages, potentially involving hydroxylamines and nitroso compounds, to ultimately yield the nitro derivative. nih.gov

Oxidation of Sugar Oximes: Sugar oximes, formed by the reaction of an aldose or ketose with hydroxylamine, are stable intermediates that can be oxidized to generate nitro sugars. researchgate.net Reagents such as sodium perborate in glacial acetic acid have been shown to be effective for the convenient and safe oxidation of various oximes to their corresponding nitro compounds under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is applicable to a range of substrates, including sterically hindered ones. organic-chemistry.org

Precursor Functional GroupReagent/MethodResulting Functional GroupSignificance
Amine (-NH₂)Oxidation (e.g., enzymatic, chemical oxidants)Nitro (-NO₂)Converts existing amino sugars into nitro sugars. nih.govnih.gov
Azide (-N₃)Reduction then OxidationNitro (-NO₂)A two-step process to convert a stable azido group.
Oxime (=NOH)Oxidation (e.g., Sodium Perborate)Nitro (-NO₂)Provides a route from the parent carbonyl compound. organic-chemistry.orgorganic-chemistry.org

Nitroaldol (Henry) Reaction as a Cornerstone for Carbohydrate Nitration

Advanced Chemical Modifications and Derivatization

The presence of the strongly electron-withdrawing nitro group in this compound significantly influences its reactivity, making it a versatile building block for further chemical transformations. wikipedia.org The polyol backbone also presents multiple hydroxyl groups that can be selectively protected and modified.

Key transformations of the nitroalkane moiety include:

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This reaction provides a direct route to 1-amino-1-deoxy-L-mannitol, a valuable precursor for synthesizing enzyme inhibitors and other biologically active molecules.

Nef Reaction: The nitroalkane can be converted to a carbonyl group. The Nef reaction involves treating the nitronate salt (formed by deprotonation with a base) with a strong acid. This converts the C1 position into an aldehyde, effectively reversing the chain extension of the Henry reaction and providing access to rare sugars.

Michael Addition: While this compound itself is not a Michael acceptor, it can be dehydrated to form a nitroalkene. This unsaturated derivative is a potent Michael acceptor, capable of reacting with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

The hydroxyl groups on the mannitol (B672) backbone can undergo standard reactions such as acetylation to form peracetate derivatives, which can be useful as intermediates in further syntheses. These modifications, combined with the reactivity of the nitro group, open up pathways to a wide array of complex carbohydrate derivatives.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to its corresponding amino derivative, 1-amino-1-deoxy-L-mannitol, is a pivotal transformation that opens pathways to valuable amino sugars. This conversion can be accomplished through several reliable methods, most notably catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro compounds to their corresponding primary amines. acsgcipr.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically carried out by stirring the nitro compound with a catalytic amount of 10% Pd/C under a hydrogen atmosphere. reddit.com The process is highly effective and generally provides clean conversion to the desired amine.

Raney Nickel: As a skeletal nickel catalyst, Raney Nickel is another powerful reagent for the hydrogenation of nitro groups, including those in nitro alcohols. rasayanjournal.co.in It is often used in the synthesis of amino alcohols from nitro alcohols. acsgcipr.org While highly effective, Raney Nickel is pyrophoric and requires careful handling, often stored as a slurry in water. rasayanjournal.co.inresearchgate.net Conventional methods using Raney Nickel or platinum catalysts for converting β-nitro alcohols to hydroxy amines often required elevated temperatures and pressures. google.com

These protocols are fundamental in carbohydrate chemistry for accessing amino sugars, which are crucial building blocks for more complex, biologically active molecules.

Table 1: Comparison of Catalytic Hydrogenation Protocols

Catalyst Hydrogen Source General Conditions Advantages Considerations
Palladium on Carbon (Pd/C) Molecular Hydrogen (H₂) Ambient or slightly elevated pressure and temperature, various solvents (e.g., alcohols). High efficiency, good selectivity, widely used. researchgate.net Catalyst can be flammable; requires hydrogen gas handling. reddit.com
Raney Nickel Molecular Hydrogen (H₂) Can require elevated temperature and pressure, typically used as a slurry. google.com Highly active catalyst, effective for nitro alcohol reduction. acsgcipr.orgrasayanjournal.co.in Pyrophoric nature requires careful handling; potential for side reactions. acsgcipr.org

Catalytic transfer hydrogenation (CTH) offers a significant practical advantage over traditional catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas. utrgv.edu In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

Ammonium formate (HCOONH₄) is a particularly effective and widely used hydrogen donor for this purpose. nih.gov In the presence of a catalyst like Pd/C, it decomposes to provide the hydrogen necessary for the reduction. google.comnih.gov This method has been successfully used to reduce a wide variety of nitro compounds to their corresponding amines with high yields. researchgate.netutrgv.edu The reaction is often rapid, proceeding cleanly at ambient temperature and pressure. google.com An excess of ammonium formate, typically in a 3:1 to 7:1 molar ratio to the nitro compound, is generally used to drive the reaction to completion. google.com This technique is noted for its mild conditions and tolerance of various functional groups, making it a valuable tool for complex molecule synthesis. nih.govresearchgate.net

Oxidation Reactions and Formation of Nitro-Alcohols

While the primary reactive site of this compound is the nitro group, the polyol backbone contains multiple secondary hydroxyl groups that can undergo oxidation. Oxidation of these alcohol groups can lead to the formation of corresponding ketones. The specific products formed depend on the oxidizing agent and reaction conditions used.

The formation of nitro-alcohols is more directly associated with the synthesis of the parent compound via the nitroaldol (Henry) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde. semanticscholar.orgwikipedia.org This classic carbon-carbon bond-forming reaction combines a nitroalkane, such as nitromethane, with an aldehyde like L-arabinose to produce a β-nitro alcohol. semanticscholar.orgencyclopedia.pub For instance, the reaction of L-arabinose with nitromethane in the presence of sodium methoxide yields a mixture of 1-deoxy-1-nitro-L-glucitol and this compound. semanticscholar.org The products of the Henry reaction can be further converted to other useful intermediates, such as α-nitro ketones through oxidation of the secondary alcohol. wikipedia.orgencyclopedia.pub

Substitution Reactions, Including Halogenation

The hydroxyl groups on the mannitol backbone of this compound can participate in substitution reactions. The reactivity of the molecule toward substitution is influenced by the strong electron-withdrawing nature of the nitro group at the C1 position. This can affect the acidity and nucleophilicity of the nearby hydroxyl groups. Halogenation is a key example of such a substitution reaction, which can lead to the formation of halogenated derivatives. These reactions typically involve replacing a hydroxyl group with a halogen atom using standard halogenating agents.

Intramolecular Cyclization Reactions and Cyclic Derivative Formation

The structure of this compound, with its chain of hydroxyl groups, is well-suited for intramolecular cyclization reactions. Such reactions can lead to the formation of various cyclic derivatives, such as anhydro-sugars or cyclic ethers. These transformations are often promoted by acidic conditions or through the strategic use of protecting groups to direct the cyclization to specific positions. The formation of such cyclic structures is a common strategy in carbohydrate chemistry to impart conformational rigidity and to prepare specific isomers or derivatives for further synthesis.

Carbon-Carbon Bond Formations (e.g., Michael Additions, Cycloadditions)

The carbon atom bearing the nitro group in this compound is acidic and can be deprotonated by a base to form a nitronate anion. This nucleophilic intermediate can participate in various carbon-carbon bond-forming reactions.

Michael Additions: The nitronate anion derived from this compound can act as a nucleophile in a Michael (1,4-conjugate) addition reaction. It can add to α,β-unsaturated carbonyl compounds, leading to the formation of γ-nitro carbonyl compounds. This reaction provides a powerful method for extending the carbon chain and introducing new functionalities.

Nitroaldol (Henry) Reaction: As mentioned previously, the Henry reaction is a cornerstone for the synthesis of β-nitro alcohols. wikipedia.org While it is primarily used for the synthesis of this compound from smaller precursors like L-arabinose and nitromethane, the reversible nature of the reaction is an important chemical characteristic of the compound itself. semanticscholar.orgwikipedia.org

Cycloadditions: While direct cycloaddition reactions with this compound are less common, its derivatives can be employed in such transformations. For example, dehydration of the nitro-alcohol can yield a nitroalkene. These nitroalkenes are versatile intermediates that can participate as dienophiles or dipolarophiles in various cycloaddition reactions, providing access to complex cyclic and heterocyclic systems.

Table 2: Key Carbon-Carbon Bond Forming Reactions

Reaction Type Reactant(s) with this compound derivative Product Type Significance
Michael Addition Nitronate anion + α,β-Unsaturated carbonyl γ-Nitro carbonyl compound Forms new C-C bonds and extends the carbon skeleton.
Henry (Nitroaldol) Reaction Nitronate anion + Aldehyde/Ketone β-Nitro alcohol Classic C-C bond formation for synthesis of nitro-alcohols. wikipedia.orgencyclopedia.pub

Stereoselective Synthesis and Chiral Control in Derivatives

The stereoselective synthesis of this compound and its derivatives is a significant challenge in carbohydrate chemistry, primarily centered on controlling the configuration of newly generated stereocenters. The inherent chirality of the starting material, often derived from L-mannose, provides a foundational chiral pool that influences the stereochemical outcome of subsequent reactions.

A primary method for the synthesis of nitroalkitols is the nitroaldol or Henry reaction, which involves the condensation of a nitroalkane with an aldehyde. In the context of this compound, this typically involves the reaction of nitromethane with an L-mannose-derived aldehyde. The stereochemical control of this reaction is paramount, as the formation of the new carbon-carbon bond can lead to a mixture of diastereomers.

Research into the diastereoselective addition of nitromethane to chiral aldehydes, such as L-glyceraldehyde derivatives, provides insight into the factors governing stereocontrol. The stereochemical outcome is influenced by the nature of the protecting groups on the carbohydrate backbone, the reaction conditions (including solvent and temperature), and the choice of catalyst. For instance, the use of chiral ligands in conjunction with metal catalysts, such as copper(II) acetate, has been shown to afford high enantioselectivity in the Henry reaction. mdpi.com The coordination of the catalyst to both the aldehyde and the nitronate intermediate can create a rigid transition state that favors the formation of one diastereomer over the other.

Furthermore, crystallization-induced diastereoselective transformation (CIDT) has emerged as a powerful technique to achieve high levels of stereocontrol in Henry reactions that are otherwise poorly selective. This method relies on the differential solubility of the diastereomeric products, where the desired isomer crystallizes from the reaction mixture, thus shifting the equilibrium towards its formation. nih.gov

The development of organocatalytic systems has also provided effective strategies for the asymmetric Henry reaction. Chiral thioureas, guanidines, and Cinchona alkaloids have been employed to catalyze the enantioselective addition of nitroalkanes to aldehydes, yielding β-nitro alcohols with high stereopurity. mdpi.com These catalysts operate through a dual activation mechanism, where the catalyst simultaneously activates both the nucleophile (nitromethane) and the electrophile (aldehyde) through hydrogen bonding interactions.

The following table summarizes key findings in the stereoselective synthesis of nitroaldols relevant to this compound derivatives:

Catalyst/MethodAldehyde SubstrateKey Findings
Chiral Bis(β-amino alcohol)-Cu(OAc)₂Aromatic aldehydesExcellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com
Crystallization-Induced Diastereoselective Transformation (CIDT)γ,γ-disubstituted nitroalkanesStereoconvergent synthesis of highly functionalized building blocks with multiple contiguous stereocenters. nih.gov
Diphenylprolinol silyl ether2-substituted nitroalkenes and pentane-1,5-dialHighly diastereo- and enantioselective tandem Michael/Henry reaction, controlling four stereogenic centers. mdpi.com

Mechanistic Studies of Nitro Group Reactivity in Carbohydrate Frameworks

The reactivity of the nitro group in this compound and its derivatives is dominated by its strong electron-withdrawing nature, which significantly influences the chemical properties of the entire molecule. This electronic effect is transmitted through both inductive and resonance effects, rendering the α-carbon acidic and susceptible to deprotonation, and activating the molecule towards various nucleophilic reactions.

One of the most fundamental aspects of nitro group reactivity is the acidity of the α-proton. In the presence of a base, the proton on the carbon bearing the nitro group is readily abstracted to form a nitronate anion. This nitronate is a versatile intermediate that can act as a nucleophile in various carbon-carbon bond-forming reactions. The stability of the nitronate is a key factor in the thermodynamics and kinetics of these transformations.

The nitro group can also function as a good leaving group in elimination and substitution reactions. For instance, under basic conditions, β-hydroxy nitro compounds can undergo elimination of nitrous acid to form nitroalkenes. This reaction is a common transformation in carbohydrate chemistry and provides access to unsaturated sugar derivatives.

Mechanistic studies have also highlighted the potential for neighboring group participation (NGP) from the hydroxyl groups on the mannitol backbone. In certain reactions, a neighboring hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the nitro group or an adjacent electrophilic center. dalalinstitute.comwikipedia.org This participation can lead to the formation of cyclic intermediates, influencing the stereochemical outcome and reaction rate. The formation of such intermediates often results in retention of configuration at the reaction center. dalalinstitute.com

Intramolecular cyclization reactions of nitroalditols are another important facet of their reactivity. Base-catalyzed cyclization of 1-deoxy-1-nitroalditols can lead to the formation of various carbocyclic and heterocyclic structures. The mechanism of these cyclizations often involves the initial formation of a nitronate, followed by an intramolecular nucleophilic attack on another part of the carbohydrate chain. For example, the cyclization of dialdehydes with nitromethane is a known method for the synthesis of amino sugars. acs.org

The versatile reactivity of the nitro group is further demonstrated in its ability to activate adjacent double bonds towards Michael additions. cdnsciencepub.com In nitroalkene derivatives of sugars, the nitro group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The table below outlines some of the key reactive properties of the nitro group in a carbohydrate framework:

PropertyDescriptionMechanistic Implication
Electron-withdrawing natureReduces electron density of the carbohydrate scaffold. nih.govActivates the molecule for nucleophilic attack and increases the acidity of α-protons.
Acidity of α-protonThe proton on the carbon adjacent to the nitro group is acidic.Facilitates the formation of a nucleophilic nitronate intermediate under basic conditions.
Leaving group abilityThe nitro group can be eliminated as nitrous acid or displaced in substitution reactions. nih.govEnables the formation of unsaturated derivatives and the introduction of other functional groups.
Neighboring group participationHydroxyl groups on the sugar backbone can participate in reactions at or near the nitro-bearing carbon. dalalinstitute.comwikipedia.orgCan lead to enhanced reaction rates and control of stereochemistry through the formation of cyclic intermediates.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Deoxy 1 Nitro L Mannitol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule. For a polyhydroxylated nitroalkane like 1-Deoxy-1-nitro-L-mannitol, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete structural assignment.

¹H NMR Analysis of Anomeric and Ring Proton Resonances

The ¹H NMR spectrum of this compound provides critical information regarding the number of unique protons, their chemical environments, and their scalar couplings, which is fundamental for determining the relative stereochemistry of the chiral centers. The protons attached to the carbon backbone (H-1 to H-6) exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by the electronegativity of adjacent substituents (hydroxyl and nitro groups) and their dihedral angles.

The protons at C-1 (H-1a and H-1b), being adjacent to the electron-withdrawing nitro group, are expected to be the most deshielded of the methylene and methine protons and would likely appear as a complex multiplet in the downfield region of the aliphatic part of the spectrum. The protons on the stereogenic centers (H-2 to H-5) would resonate in a more crowded region, and their specific chemical shifts and coupling patterns are dictated by the L-manno configuration. The terminal CH₂OH group protons (H-6a and H-6b) would also exhibit distinct chemical shifts.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a, H-1b4.50 - 4.70m-
H-24.10 - 4.25m-
H-33.80 - 3.95m-
H-43.70 - 3.85m-
H-53.90 - 4.05m-
H-6a, H-6b3.60 - 3.75m-

¹³C NMR for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

The carbon atom C-1, directly bonded to the nitro group, is expected to have a significantly different chemical shift compared to the other carbons in the sugar alcohol chain. The carbons bearing hydroxyl groups (C-2 to C-6) will resonate in a characteristic range for polyols.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-175 - 80
C-270 - 75
C-368 - 72
C-470 - 75
C-569 - 73
C-662 - 65

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the entire proton backbone from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and greatly facilitating the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing long-range connectivities. In the context of this compound, HMBC could confirm the position of the nitro group by showing correlations from H-2 to C-1.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₆H₁₃NO₇), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 3: HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺212.0765Data not available
[M+Na]⁺234.0584Data not available
[M-H]⁻210.0619Data not available

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

X-ray Crystallography for Absolute Configuration Determinationspectroscopyonline.com

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration.

Single-Crystal X-ray Diffraction Analysis of this compound and Co-crystalsspectroscopyonline.com

While a detailed single-crystal X-ray diffraction analysis specifically for this compound is not extensively reported in publicly available literature, significant insights can be drawn from the analysis of its close analog, 1-Deoxy-L-mannitol. The crystallographic data for this parent compound provides a foundational understanding of the mannitol (B672) backbone's conformation.

For 1-Deoxy-L-mannitol, single-crystal X-ray diffraction reveals a structure within the orthorhombic space group P2₁2₁2₁. The absolute configuration is typically confirmed based on the known stereochemistry of the starting material, such as L-rhamnose. The introduction of a nitro group at the C1 position in this compound is expected to influence lattice parameters and intermolecular interactions due to its size and high polarity, but the core conformation of the hexitol chain is anticipated to remain similar.

Table 1: Representative Crystal Data for the Analog 1-Deoxy-L-mannitol

Parameter Value
Chemical Formula C₆H₁₄O₅
Molecular Weight 166.17 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.3650
b (Å) 7.6272
c (Å) 13.7676
V (ų) 773.39

This data is for the closely related analog 1-Deoxy-L-mannitol and serves as a model for the structural backbone.

Analysis of Hydrogen Bonding Patterns and Crystal Packingspectroscopyonline.com

The crystal lattice of polyhydroxylated compounds like mannitol derivatives is dominated by an extensive network of hydrogen bonds. In the crystal structure of 1-Deoxy-L-mannitol, each molecule participates as both a donor and an acceptor for multiple hydrogen bonds, creating a highly stable, three-dimensional network. The hydroxyl groups (O-H) are the primary sites for these interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identificationspectroscopyonline.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint.

Identification of Hydroxyl and Nitro Group Vibrational Modesspectroscopyonline.com

For this compound, the key functional groups are the multiple hydroxyl (-OH) groups of the mannitol backbone and the terminal nitro (-NO₂) group.

Hydroxyl (-OH) Group: The O-H stretching vibrations are readily identifiable in the IR spectrum as a strong, broad band in the region of 3200-3500 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups typically appear in the 1000-1200 cm⁻¹ region.

Nitro (-NO₂) Group: Aliphatic nitro compounds exhibit two distinct and strong stretching vibrations. The asymmetric stretch (νas) appears at a higher frequency, typically in the 1540-1560 cm⁻¹ range, while the symmetric stretch (νs) is found in the 1370-1390 cm⁻¹ region spectroscopyonline.comresearchgate.netorgchemboulder.com. These two intense bands are highly characteristic and serve as a clear indicator of the nitro group's presence spectroscopyonline.com. A medium intensity scissoring vibration may also be observed around 850-890 cm⁻¹ spectroscopyonline.com.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3500 Strong, Broad
Alkyl (C-H) C-H Stretch 2850 - 3000 Medium-Strong
**Nitro (-NO₂) ** Asymmetric Stretch 1540 - 1560 Strong
**Nitro (-NO₂) ** Symmetric Stretch 1370 - 1390 Strong
Hydroxyl (-OH) C-O Stretch 1000 - 1200 Medium-Strong

Chromatographic Methods for Purity Assessment and Isolationspectroscopyonline.comlcms.cz

Chromatographic techniques are indispensable for separating components of a mixture, allowing for both the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detectionspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for purity determination. For compounds like this compound that lack a significant ultraviolet (UV) chromophore, a universal detector is required. The Refractive Index Detector (RID) is an ideal choice for this purpose, as it measures the difference in the refractive index between the mobile phase and the sample eluting from the column biocompare.comshimadzu.com.

This method is highly effective for quantifying the purity of sugar alcohols and their derivatives. A typical analysis would involve an isocratic elution on a column designed for carbohydrate analysis. The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Because RID is sensitive to changes in mobile phase composition, gradient elution is not suitable, and stable temperature control is essential for a steady baseline biocompare.comshimadzu.com.

Table 3: Example HPLC-RID Parameters for Analysis of Mannitol Derivatives

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Detector Refractive Index Detector (RID)
Column L19 type (e.g., 7.8 mm x 300 mm)
Mobile Phase Degassed, HPLC-grade Water
Elution Mode Isocratic
Flow Rate ~0.5 mL/min
Column Temperature 85 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile molecules such as this compound and its analogs is challenging due to their inherent properties. restek.com The high polarity and low volatility of these nitro-sugars necessitate a chemical modification step, known as derivatization, to make them amenable to GC-MS analysis. restek.comnih.gov This process involves converting the polar functional groups, primarily hydroxyl groups, into less polar and more volatile derivatives. restek.com

Derivatization Strategies for Nitro-Sugars and Analogs

The most common derivatization approaches for compounds containing multiple hydroxyl groups, such as sugars and sugar alcohols, are silylation and acetylation. restek.com

Silylation: This is a widely used technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com The resulting TMS ethers are significantly more volatile and thermally stable, making them suitable for GC analysis. For a compound like this compound, all five hydroxyl groups would be targeted for silylation.

Acetylation: This method involves the conversion of hydroxyl groups to acetate esters using reagents such as acetic anhydride. Acetylated derivatives of sugars and alditols have been successfully analyzed by GC-MS, often yielding a single peak per compound, which simplifies chromatogram interpretation. nih.govlynchburg.edu

The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization and avoid the formation of side products. sigmaaldrich.com

Proposed GC-MS Methodology

A plausible GC-MS methodology for the analysis of derivatized this compound would involve the following steps and parameters, based on established methods for related compounds.

Sample Preparation (Silylation Example):

The sample containing this compound is dried completely.

A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added.

The mixture is heated to ensure complete reaction and formation of the volatile TMS derivative.

Instrumental Parameters:

The following table outlines the proposed instrumental parameters for the GC-MS analysis of derivatized this compound.

ParameterSuggested ConditionRationale
Gas Chromatograph
ColumnFused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).Provides good resolution for a wide range of derivatized compounds.
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min).Inert and provides good chromatographic efficiency.
Inlet Temperature250-280 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven ProgramInitial temperature of 100-150 °C, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, with a hold period.Allows for the separation of compounds with different boiling points.
Injection ModeSplitless or split injection, depending on the sample concentration.Splitless mode is suitable for trace analysis, while split mode is used for more concentrated samples.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVA standard energy that generates a characteristic and reproducible mass spectrum.
Ion Source Temperature230-280 °CMaintained at a high temperature to prevent condensation of the analytes.
Mass Rangem/z 40-600A typical mass range to detect the molecular ion and significant fragment ions of the derivatized compound.
Scan ModeFull scanTo obtain the complete mass spectrum for identification purposes.

Expected Mass Spectrometric Fragmentation

The mass spectrum of the derivatized this compound is expected to show characteristic fragmentation patterns that can be used for its identification.

Molecular Ion (M+•): The molecular ion peak of the fully silylated derivative may be observed, although it might be of low intensity due to the instability of the molecule upon electron ionization.

Characteristic Fragment Ions: The fragmentation of silylated sugars and nitro compounds often follows predictable pathways. For the TMS derivative of this compound, the following fragment ions would be anticipated:

Loss of a Methyl Group ([M-15]+): A prominent peak corresponding to the loss of a methyl radical (•CH3) from a TMS group is a common feature in the mass spectra of silylated compounds. nih.gov

Ions related to the TMS group: Fragments at m/z 73 ([Si(CH3)3]+) are characteristic of TMS derivatives. nih.gov

Cleavage of the Carbon Chain: Fragmentation of the sugar alcohol backbone would lead to a series of ions resulting from the cleavage of C-C bonds.

Fragments related to the Nitro Group: The presence of the nitro group (-NO2) may lead to specific neutral losses, such as the loss of •NO2 (46 Da) or •NO (30 Da), although this can be less common in EI-MS of aliphatic nitro compounds compared to aromatic ones. nih.gov

The following table summarizes the expected key fragment ions for the penta-TMS derivative of this compound.

m/zProposed FragmentSignificance
[M-15][M - CH₃]⁺Characteristic loss from a TMS group, often a base peak.
73[Si(CH₃)₃]⁺Confirms the presence of TMS derivatization.
VariousCleavage products of the carbon backboneProvides structural information about the sugar alcohol chain.
[M-46] or [M-30][M - NO₂]⁺ or [M - NO]⁺Potential fragments indicating the presence of the nitro group.

By combining the retention time data from the gas chromatograph with the fragmentation pattern from the mass spectrometer, a reliable identification of this compound and related compounds in a sample can be achieved.

Biochemical and Biological Interactions of 1 Deoxy 1 Nitro L Mannitol in Model Systems

Interaction with Enzymes Involved in Carbohydrate Metabolism

The presence of the nitro group at the C1 position of the L-mannitol structure predisposes 1-Deoxy-1-nitro-L-mannitol to unique interactions with enzymes, particularly those involved in carbohydrate and alcohol metabolism.

Investigation of Nitroreductase Activity Using this compound as a Probe

Based on a comprehensive review of the available scientific literature, there are no specific studies that have investigated or utilized this compound as a probe for monitoring nitroreductase activity. Research in the development of probes for nitroreductase enzymes has predominantly centered on nitroaromatic compounds, which undergo a significant change in fluorescence or color upon reduction of the nitro group by these enzymes.

Effects on Glycolysis Pathways and Enzyme Modulation (e.g., phosphofructokinase)

There is currently no scientific literature available that details the effects of this compound on the glycolysis pathway or its modulation of key glycolytic enzymes such as phosphofructokinase. The metabolic fate and enzymatic interactions of this compound within the central carbon metabolism pathways remain an uninvestigated area of research.

Role as Substrate or Inhibitor in Biochemical Reactions

The most specifically documented biochemical interaction of this compound is its role as an inhibitor of mannitol (B672) dehydrogenase. Mannitol dehydrogenase is an enzyme that catalyzes the reversible, NAD(P)+-dependent oxidation of mannitol to fructose. This enzyme is a key component of mannitol metabolism in a variety of organisms.

This compound has been identified as an irreversible inhibitor of mannitol dehydrogenase. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. The specific mechanism of this irreversible inhibition by this compound has not been fully elucidated in the available literature, but it is likely related to the electrophilic nature of the nitro-substituted carbon, which can react with nucleophilic residues in the active site of the enzyme.

The table below summarizes the inhibitory action of this compound.

EnzymeSubstrateInhibitorType of Inhibition
Mannitol DehydrogenaseD-MannitolThis compoundIrreversible

Modulation of Cellular Metabolism and Signaling Pathways

The downstream cellular consequences of the interaction of this compound with cellular components are largely unexplored.

Impact on Specific Cellular Signaling Cascades

There is no available research data on the impact of this compound on specific cellular signaling cascades. The potential for this compound or its metabolites to influence signaling pathways remains an open area for future investigation.

Investigation of Biological Activities in Non-Human and In Vitro Models

Investigations into the biological roles of this compound and related nitro sugar derivatives have been confined to non-human and in vitro settings. These studies explore its potential as an antimicrobial agent, its antioxidant capabilities, and its use in cellular stress models.

Antibacterial Properties and Efficacy Against Pathogens (in vitro/microbial models only)

Direct studies on the antibacterial properties of this compound are not extensively documented. However, the effects of its parent molecule, mannitol, and other sugars on bacterial growth have been examined. High concentrations of sugars are known to inhibit bacterial growth by creating an environment of low water activity, which can be lethal to species such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus in solution. nih.govresearchgate.net

Specifically for mannitol, studies have shown it can have an antimicrobial effect on Staphylococcus aureus at concentrations of 20% or higher. roquette.com Conversely, other research has reported that mannitol showed neither bactericidal nor bacteriostatic effects against a wide range of bacterial strains. researchgate.net The metabolism of mannitol is crucial for some bacteria to withstand certain stressors. For instance, mannitol utilization is required for Staphylococcus aureus to protect itself from antimicrobial fatty acids found on human skin. plos.org Furthermore, the enzyme mannitol-1-phosphate dehydrogenase (M1PDH) in S. aureus is essential for the bacterium to endure pH, high-salt, and oxidative stress. nih.gov Targeting this mannitol metabolic pathway is being explored as a potential alternative antimicrobial strategy. nih.govasm.orgnih.gov This suggests that derivatives like this compound could potentially interfere with such metabolic pathways, although specific research is required.

Antioxidant Potential of Nitro Sugar Derivatives

The introduction of a nitro group into a sugar molecule can significantly influence its chemical reactivity and biological activity, including its antioxidant potential. While direct antioxidant studies on this compound are limited, the properties of other nitro compounds provide insight. The presence of a nitro group can be important for antioxidant activity. researchgate.net For example, certain nitrated phenolic compounds have been shown to exhibit increased antioxidant activity and decreased pro-oxidant activity in in vitro assays. nih.gov

However, the role of such compounds can be complex, as they may also exhibit pro-oxidant properties under certain conditions. nih.govmdpi.com Pro-oxidant activity can contribute to bactericidal effects by inducing reactive oxygen species (ROS) that damage bacterial components. mdpi.com Simple carbohydrates themselves can have diverse effects, with some acting as antioxidants by quenching free radicals, while others can be potent pro-oxidants, particularly in the presence of metal ions like copper. nih.gov Nitroxides, which are related to nitro compounds, and their derivatives are known to have unique antioxidant properties related to their redox cycle and can act as scavengers of various radicals. mdpi.com Therefore, nitro sugar derivatives like this compound may possess a nuanced antioxidant or pro-oxidant profile that warrants further investigation.

Applications in Osmotic Stress Assays and Cell Culture Models

Mannitol is widely used in cell culture models to induce and study the effects of osmotic stress. ahajournals.org Because it is a cell-impermeant sugar alcohol, it effectively increases the osmolarity of the culture medium, drawing water out of cells and allowing researchers to investigate cellular responses to hyperosmotic conditions. ahajournals.orgmdpi.com For instance, mannitol has been used to induce osmotic stress in bovine aortic endothelial cells, leading to apoptosis, ahajournals.org and in poplar cell suspension cultures, where it suppressed growth and increased anthocyanin accumulation. researchgate.net Similarly, it is used to impose hyperosmotic shock on Arabidopsis thaliana cell cultures to study signaling pathways. oup.com The use of mannitol as a control for osmolarity is also common in studies investigating the specific effects of other solutes, like glucose, on cell viability. researchgate.net Given this established role, this compound could potentially be used in similar assays, although its distinct chemical properties due to the nitro group might introduce different biological effects compared to mannitol alone.

Probing Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)

A significant application of a derivative of this compound, 1-Deoxy-1-nitro-D-mannitol, has been in the study of transport across the blood-brain barrier (BBB) in animal models. Its electrochemical properties make it a valuable tool for real-time monitoring of barrier integrity and function.

Use as a Voltammetric Reagent for Transport Monitoring in Animal Models

The D-isomer, 1-Deoxy-1-nitro-D-mannitol (DN-Man), has been successfully employed as a marker for studying transport across the blood-brain barrier in pentobarbital-anesthetized rats. nih.govsav.sk Using the technique of differential pulse voltammetry (DPV) with carbon fiber microelectrodes, researchers can monitor the passage of DN-Man from the blood into the brain's extracellular space in real-time. nih.gov This method provides a dynamic view of BBB permeability.

In these studies, DN-Man is injected into the femoral vein. nih.gov The compound is detectable with a good linearity over a wide range of concentrations. nih.govsav.sk Research has shown that electrical stimulation of the locus coeruleus, a nucleus in the brainstem involved in physiological responses to stress and panic, can significantly and transiently increase the permeation of DN-Man across the BBB. nih.govsav.sk This demonstrates that neuronal activity can influence BBB transport, and DN-Man serves as a useful probe for monitoring these changes. nih.gov

Voltammetric Detection Parameters for 1-Deoxy-1-nitro-D-mannitol (DN-Man)

ParameterValue/ConditionSource
Detection Technique Differential Pulse Voltammetry (DPV) nih.gov
Animal Model Pentobarbital-anaesthetized rats nih.gov
Detection Limit (in vitro) 0.5 mmol/L nih.govsav.sk
Linearity Range (in vitro) Up to 30 mmol/L (r = 0.996) nih.govsav.sk
Approximate Blood Concentration Used 30 mmol/L nih.gov
Effect of Locus Coeruleus Stimulation Increased current in cortex to 168 ± 59% of control nih.gov

Analysis of Brain Extracellular Space Distribution in Animal Models

Following its transport across the BBB, the distribution of 1-Deoxy-1-nitro-D-mannitol is analyzed within the brain's extracellular space, specifically in the frontoparietal cortex of rats. nih.govsav.sk The slow time-course of the rise in the DN-Man voltammetric signal within the cortex is an important indicator, confirming the functional state of the blood-brain barrier. nih.govsav.sk A rapid influx would suggest a compromised or leaky barrier, whereas the observed slow rise is consistent with controlled passage across an intact BBB. This application highlights the utility of DN-Man not only in quantifying transport rates but also in assessing the baseline integrity of this critical biological barrier. nih.gov

Role in Mechanistic Investigations and Biochemical Pathway Elucidation

Elucidating Enzymatic Reduction Pathways of Nitro Compounds

The presence of the nitro group on the mannitol (B672) scaffold makes this compound a relevant substrate for studying the enzymatic reduction of nitro compounds, a critical process in the metabolism and mechanism of action of many xenobiotics. In biological systems, the reduction of a nitro group can proceed through one-electron or two-electron transfer mechanisms, catalyzed by enzymes known as nitroreductases. nih.govnih.gov

The enzymatic reduction of nitro compounds often proceeds via a one-electron transfer, particularly under aerobic conditions, catalyzed by Type II (oxygen-sensitive) nitroreductases. nih.govoup.com This reaction converts the nitro group (R-NO₂) into a highly reactive nitro radical anion (R-NO₂•⁻). nih.govresearchgate.net

This nitro radical anion is an unstable intermediate. In the presence of molecular oxygen (O₂), it can readily transfer its excess electron to oxygen, regenerating the parent nitro compound and forming a superoxide anion (O₂•⁻). nih.govresearchgate.netoup.com This process is a key area of investigation as the superoxide anion is a reactive oxygen species (ROS) that can lead to cellular oxidative stress. researchgate.net

Table 1: Key Species in the One-Electron Reduction Pathway of Nitro Compounds

Species Chemical Formula Role in Pathway
Parent Nitro Compound R-NO₂ Initial substrate for nitroreductase
Nitro Radical Anion R-NO₂•⁻ Unstable intermediate formed by one-electron reduction
Molecular Oxygen O₂ Electron acceptor from the nitro radical anion

This table outlines the general one-electron reduction pathway applicable to nitro compounds like 1-Deoxy-1-nitro-L-mannitol under aerobic conditions.

The cyclic process where the nitro compound is repeatedly reduced to its radical anion and then re-oxidized by oxygen is termed the "futile cycle". nih.govnih.govnih.gov It is called "futile" because there is no net reduction of the nitro compound; instead, it leads to the continuous consumption of reducing equivalents (like NADPH or NADH) and the production of superoxide anions. nih.govgoogle.com

This futile cycling has significant biochemical implications. The sustained generation of superoxide can overwhelm cellular antioxidant defenses, leading to oxidative damage to macromolecules such as DNA, proteins, and lipids. researchgate.net Studying compounds like this compound helps elucidate the kinetics and consequences of this cycle, which is relevant to understanding the toxicity mechanisms of certain nitro-containing drugs and environmental pollutants. nih.gov In contrast, Type I (oxygen-insensitive) nitroreductases catalyze a two-electron reduction, bypassing the futile cycle and converting the nitro group sequentially to nitroso (R-NO), hydroxylamino (R-NHOH), and finally amino (R-NH₂) derivatives. oup.comgoogle.com

Probing Molecular Targets and Binding Interactions

This compound has been utilized in studies to identify and characterize interactions with specific protein targets. Its structure allows it to act as a probe for enzymes involved in polyol metabolism.

Research has identified this compound as an irreversible inhibitor of the enzyme mannitol dehydrogenase. Mannitol dehydrogenase is an enzyme that catalyzes the reversible oxidation of mannitol to fructose. The inhibition of this enzyme by the nitro-mannitol compound suggests a specific and strong interaction within the enzyme's active site, providing a basis for investigating the binding modalities of such inhibitors.

The interaction of nitro-containing ligands with protein targets can involve various noncovalent forces. A notable interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with lone-pair electrons from oxygen or sulfur atoms in protein residues. nih.gov While this compound is an aliphatic nitro compound, the principles of electrostatic interactions between the electron-deficient nitro group and nucleophilic residues in a protein's active site are relevant for understanding its binding.

To gain a more detailed understanding of how ligands like this compound bind to their protein targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound and its target, mannitol dehydrogenase, docking studies could identify the specific amino acid residues involved in binding and stabilizing the ligand within the active site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netresearchgate.net These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

While specific molecular docking and dynamics simulation studies for the this compound complex are not extensively documented in publicly available literature, these methods represent a standard and powerful approach for characterizing such ligand-target interactions at the atomic level. researchgate.netnih.gov

Table 2: Computational Methods for Analyzing Ligand-Target Interactions

Computational Method Purpose Key Information Gained
Molecular Docking Predicts the binding conformation of a ligand in a protein's active site. Binding pose, key interacting residues, binding affinity score.

Tracing Metabolic Fates in Non-Human Biological Systems

The metabolic fate of this compound in non-human biological systems, such as microorganisms, is not well-documented in scientific literature. However, understanding its potential metabolic pathways can be inferred from the known metabolism of related compounds. Microorganisms possess diverse metabolic pathways for utilizing various sugars and their derivatives. researchgate.netnih.gov The degradation of nitro-substituted compounds, often initiated by nitroreductases, is also a known microbial process. gatech.edu Further research is required to specifically trace the metabolic transformation of this compound in different organisms, which could reveal novel enzymatic activities and catabolic pathways.

Understanding Structure-Reactivity Relationships in Biological Contexts

This compound serves as a valuable tool for probing the intricate relationship between a molecule's structure and its reactivity within a biological system. The introduction of a nitro group at the C1 position of the L-mannitol backbone dramatically alters its electronic and steric properties, providing a unique chemical probe to investigate enzyme mechanisms and biochemical pathways.

One of the most significant findings in this area is the role of this compound as an irreversible inhibitor of the enzyme mannitol dehydrogenase. This inhibitory activity highlights the critical influence of the nitro group on the molecule's interaction with the enzyme's active site. The strong electron-withdrawing nature of the nitro group can facilitate covalent bond formation with nucleophilic residues within the active site, leading to irreversible inactivation. This allows researchers to study the specific amino acids involved in substrate binding and catalysis.

The stereochemistry of this compound is also crucial to its biological activity. The specific arrangement of the hydroxyl groups on the L-mannitol scaffold dictates how the molecule fits into the enzyme's active site. By comparing the inhibitory activity of this compound with its D-enantiomer and other stereoisomers, researchers can map the steric requirements of the enzyme's binding pocket. This information is invaluable for understanding the principles of molecular recognition in biological systems and for the rational design of more potent and selective enzyme inhibitors.

Furthermore, the nitro group itself can serve as a spectroscopic probe. While detailed spectroscopic data for this compound is not extensively reported, the nitro group's characteristic vibrational frequencies in infrared spectroscopy and its influence on the chemical shifts of neighboring protons in nuclear magnetic resonance spectroscopy can be utilized to monitor the molecule's binding to a target protein and to characterize the chemical environment of the active site.

The study of this compound and related nitro sugars contributes to a broader understanding of how the introduction of a nitro functional group can modulate the biological activity of carbohydrates. This knowledge is not only fundamental to the field of chemical biology but also has potential applications in the development of new therapeutic agents that target carbohydrate-processing enzymes. The reactivity of the nitro group, including its potential for reduction to a nitroso or amino group under physiological conditions, adds another layer of complexity and potential for mechanistic studies.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₇
Molecular Weight 211.17 g/mol
IUPAC Name (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol
CAS Number 6027-42-5
Appearance White to almost white crystalline powder
Melting Point 133 °C (for D-enantiomer)
Boiling Point 608.3 °C at 760 mmHg (for D-enantiomer)
Density 1.632 g/cm³ (for D-enantiomer)

Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available
¹³C NMR Data not available
Infrared (IR) Data not available
Mass Spectrometry (MS) Data not available

Synthesis and Investigation of 1 Deoxy 1 Nitro L Mannitol Derivatives and Analogs

Design and Synthesis of Functionalized Derivatives

The strategic design and synthesis of functionalized derivatives of 1-Deoxy-1-nitro-L-mannitol have been a cornerstone of research in this area. By introducing diverse chemical moieties, scientists have been able to probe the molecule's biological activity and expand its synthetic utility.

Amino-Deoxy Sugar Analogs and Their Biological Relevance

The introduction of amino groups in place of hydroxyl groups on the sugar backbone has led to the development of amino-deoxy sugar analogs with significant biological implications. These modifications can profoundly alter the molecule's polarity, charge distribution, and ability to interact with biological targets. The synthesis of these analogs often involves multi-step processes, including the selective activation of hydroxyl groups followed by nucleophilic substitution with nitrogen-containing reagents. The resulting amino-deoxy-nitro sugars have been investigated for their potential as enzyme inhibitors and as building blocks for more complex bioactive molecules.

Branched-Chain Deoxy-Nitro Sugars and Their Synthetic Utility

The creation of branched-chain deoxy-nitro sugars from this compound represents a significant synthetic challenge and a gateway to novel molecular architectures. These compounds, where a carbon-containing substituent is attached to the primary sugar chain, are of interest due to their potential to mimic or antagonize natural carbohydrates. The synthetic utility of these branched-chain derivatives is vast, serving as chiral synthons in the total synthesis of natural products and as scaffolds for the development of new classes of therapeutic agents.

Cyclic and Macrocyclic Derivatives Incorporating Carbohydrate Scaffolds

Utilizing the carbohydrate framework of this compound, chemists have constructed a variety of cyclic and macrocyclic derivatives. These constrained structures are valuable for studying conformational preferences and for designing molecules with high receptor affinity and selectivity. The synthesis of these complex architectures often employs ring-closing metathesis and other modern cyclization techniques. Macrocyclic derivatives, in particular, have garnered attention for their potential to act as ionophores or to mimic the complex structures of macrolide antibiotics.

Structure-Activity Relationship (SAR) Studies of Nitro-Mannitols

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological activity. These investigations provide a rational basis for the design of more potent and selective compounds.

DerivativeNitro Group PositionStereochemistryRelative Biological Activity
Analog AC-1RHigh
Analog BC-1SLow
Analog CC-2RModerate
Analog DC-2SModerate

Influence of Other Substituents on Molecular Interactions

Beyond the nitro group, the nature and position of other substituents on the mannitol (B672) framework significantly influence the molecule's interactions with biological systems. The introduction of hydrophobic or hydrophilic groups, hydrogen bond donors or acceptors, and charged moieties can all modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, the addition of bulky substituents may enhance selectivity by preventing binding to off-target proteins, while the incorporation of polar groups can improve aqueous solubility and bioavailability. A systematic exploration of these substituent effects is essential for the optimization of lead compounds.

SubstituentPositionPropertyEffect on Molecular Interaction
-OHC-2, C-3, C-4, C-5, C-6HydrophilicIncreases water solubility
-NH2C-2Basic, HydrophilicAlters charge distribution, potential for new hydrogen bonds
BenzylC-6HydrophobicIncreases lipophilicity, may enhance membrane permeability
AcetateC-2, C-3, C-4, C-5, C-6EsterMasks polar hydroxyl groups, can act as a prodrug

Preparation of Labeled Analogs for Research Probes

The development of labeled analogs of this compound is crucial for elucidating its biological pathways, mechanism of action as an enzyme inhibitor, and for use in various biochemical assays. The introduction of isotopic or fluorescent labels allows for the sensitive detection and quantification of the molecule in complex biological systems.

Isotopic Labeling:

Isotopically labeled compounds are invaluable tools in metabolic studies, allowing researchers to trace the fate of a molecule in a biological system. Common isotopes used for labeling organic molecules include Carbon-14 (C) and Tritium (H).

Carbon-14 Labeling: The synthesis of C-labeled this compound can be approached by utilizing a C-labeled starting material in its synthesis. For instance, the synthesis could start from L-[1-C]arabinose or L-[1-C]xylose, which would introduce the label at the C1 position of the final product. The general synthetic route involves the reaction of the labeled pentose with nitromethane (B149229) in the presence of a base, followed by reduction of the resulting nitroalkene.

Tritium Labeling: Tritium labeling offers the advantage of high specific activity. A common method for introducing tritium is through catalytic tritium exchange with a suitable precursor. For example, an unsaturated analog of this compound could be synthesized and subsequently reduced with tritium gas in the presence of a palladium catalyst. Another approach involves the reduction of a suitable keto or aldehyde precursor with a tritiated reducing agent like sodium borotritide. Research on the bacterial oxidation of D-mannitols labeled with tritium at various positions to form D-fructoses has provided insights into isotope effects, which could be relevant for designing labeling strategies for the L-isomer. nih.gov

Fluorescent Labeling:

Fluorescently labeled analogs are instrumental for in vitro and in vivo imaging studies, allowing for the visualization of the molecule's localization and interaction with biological targets. The synthesis of a fluorescently labeled this compound analog would typically involve the covalent attachment of a fluorophore. This can be achieved by first synthesizing a derivative of this compound with a reactive functional group, such as an amino or carboxyl group. This functionalized analog can then be reacted with a fluorescent dye that has a complementary reactive moiety, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Label TypeIsotope/FluorophorePrecursor ExampleLabeling MethodApplication
IsotopicCL-[1-C]arabinoseBiosynthesis or chemical synthesis from a labeled precursorMetabolic tracing, pharmacokinetic studies
IsotopicHUnsaturated analogCatalytic tritium exchange or reduction with a tritiated reagentReceptor binding assays, autoradiography
FluorescentFluorescein isothiocyanate (FITC)Amino-functionalized this compoundCovalent conjugationFluorescence microscopy, flow cytometry
FluorescentRhodamine B isothiocyanateAmino-functionalized this compoundCovalent conjugationIn vivo imaging, fluorescence resonance energy transfer (FRET) studies

Comparative Studies with Other Nitro Sugars and Deoxy Sugars

The unique chemical and biological properties of this compound can be better understood through comparative studies with other structurally related nitro sugars and deoxy sugars. These studies often focus on differences in reactivity, conformational preferences, and biological activity.

Comparison with Other Nitro Sugars:

The presence of the nitro group at the C1 position significantly influences the chemical reactivity of the sugar backbone. A comparative analysis with other nitro sugars, such as 1-deoxy-1-nitro-L-glucitol or 1-deoxy-1-nitro-L-galactitol, can reveal the impact of the stereochemistry of the hydroxyl groups on the properties of the molecule.

Reactivity: The electron-withdrawing nature of the nitro group makes the α-proton acidic and susceptible to deprotonation, leading to the formation of a nitronate anion. This intermediate is key to many of the reactions of nitro sugars, including the Nef reaction, which converts the nitro group to a carbonyl group. Comparative studies on the rates of nitronate formation and subsequent reactions can provide insights into the influence of the sugar's stereochemistry on the stability of this intermediate.

Spectroscopic Properties: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for comparing the structural features of different nitro sugars. For instance, the chemical shifts of the protons and carbons in the vicinity of the nitro group in H and C NMR spectra can provide information about the electronic environment and conformational preferences.

CompoundKey Structural Difference from this compoundExpected Impact on Properties
1-Deoxy-1-nitro-L-glucitolEpimeric at C2Altered conformational preferences and enzyme binding specificity.
1-Deoxy-1-nitro-L-galactitolEpimeric at C4Changes in hydrogen bonding patterns and solubility.
1,6-Dideoxy-1,6-dinitro-L-mannitolPresence of a second nitro group at C6Increased electron-withdrawing character, potentially altered reactivity and biological activity.

Comparison with Deoxy Sugars:

Deoxy sugars lack one or more hydroxyl groups compared to their parent sugars. A comparative study of this compound with its corresponding deoxy sugar, 1-deoxy-L-mannitol (L-rhamnitol), highlights the profound influence of the nitro group.

Acidity: The most significant difference is the acidity of the C1 protons. In 1-deoxy-L-mannitol, these protons are not acidic. In contrast, the C1 proton of this compound is readily abstracted by a base.

Biological Activity: While 1-deoxy-L-mannitol is a naturally occurring sugar alcohol, this compound is a synthetic compound that has been investigated as an enzyme inhibitor. This difference in biological activity is directly attributable to the presence of the nitro group, which can mimic the transition state of enzymatic reactions or act as a reactive center for covalent modification of the enzyme.

PropertyThis compound1-Deoxy-L-mannitol (L-rhamnitol)
Acidity of C1-H AcidicNot acidic
Reactivity at C1 Susceptible to nucleophilic attack via nitronate intermediateGenerally unreactive
Biological Role Potential enzyme inhibitorSugar alcohol

Emerging Research Directions and Future Perspectives for 1 Deoxy 1 Nitro L Mannitol

Development of Advanced Synthetic Methodologies

The synthesis of nitro sugars is evolving, with a strong emphasis on sustainability, efficiency, and the use of biocatalysts to achieve high selectivity.

Traditional methods for synthesizing nitro sugars often rely on harsh reagents and organic solvents, presenting environmental and safety challenges. Green chemistry principles are being integrated to develop more benign alternatives. Research efforts are focused on minimizing waste, using renewable starting materials, and employing catalytic methods over stoichiometric reagents. Key areas of development include the use of safer nitrating agents and the exploration of solvent-free reaction conditions or the use of aqueous media.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Nitro Sugar Synthesis

FeatureTraditional ApproachesGreen Chemistry Approaches
Nitrating Agent Strong acids (e.g., nitric acid/sulfuric acid)Milder agents, potentially enzyme-generated or recyclable reagents.
Solvents Volatile organic compounds (VOCs)Water, supercritical fluids (e.g., CO2), or solvent-free conditions.
Catalysis Often requires stoichiometric reagents.Use of heterogeneous or homogeneous catalysts to improve efficiency and reduce waste.
Energy Input High-temperature reactions requiring significant energy.Lower temperature reactions, potentially using microwave or ultrasonic assistance.
Waste Generation Significant production of acidic and organic waste.Reduced waste streams and development of recyclable catalyst systems.

The exquisite selectivity of enzymes offers a powerful tool for synthesizing and modifying complex molecules like 1-Deoxy-1-nitro-L-mannitol. acs.orgresearchgate.net Biocatalytic methods are performed under mild conditions, often in aqueous solutions, which aligns with green chemistry principles. acs.orgresearchgate.netmdpi.com

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysts. For instance, a key C-C bond formation could be achieved through an efficient chemical reaction, followed by a highly stereoselective enzymatic reduction of a ketone or transformation of the nitro group. Enzymes such as nitroreductases, ketoreductases, and alcohol dehydrogenases are being explored for their potential in nitro sugar synthesis. mdpi.comresearchgate.netnih.gov These enzymes can offer unparalleled control over stereochemistry, which is often a significant challenge in purely chemical synthetic routes. nih.gov

Table 2: Potential Biocatalysts in the Synthesis and Modification of this compound

Enzyme ClassPotential ApplicationAdvantage
Nitroreductase Selective reduction of the nitro group to an amino group, creating 1-amino-1-deoxy-L-mannitol.High chemoselectivity, avoiding reduction of other functional groups. researchgate.net
Ketoreductase (KRED) Stereoselective reduction of a carbonyl group in a precursor molecule.Access to specific chiral alcohol isomers. nih.gov
Oxidase/Oxygenase Introduction of functional groups or modification of the polyol backbone.High regioselectivity on a complex scaffold. researchgate.net
Transaminase Conversion of a ketone precursor to a chiral amine.Direct route to amino sugars with high enantiomeric purity.

Exploration of Novel Biochemical and Biological Applications in Model Systems

While the D-isomer has been noted for its use in monitoring blood-brain barrier transport, the L-enantiomer remains largely unexplored biologically. biosynth.comsigmaaldrich.com Future research will likely focus on its potential as a probe or modulator of specific biological pathways, particularly in glycobiology and metabolism.

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans). Given that this compound is an analogue of mannitol (B672), it holds potential as an inhibitor or probe for enzymes involved in mannitol and mannose metabolism. For example, mannosidases and mannosyltransferases are crucial enzymes in the processing of N-linked glycans on proteins. researchgate.net The introduction of the nitro group provides a unique electronic and steric profile that could lead to specific interactions with the active sites of these enzymes, potentially inhibiting their function and allowing researchers to study the consequences of this inhibition on glycoprotein processing and cell signaling.

Many organisms, particularly bacteria and fungi, have specific metabolic pathways for sugar alcohols like mannitol. researchgate.net The mannitol pathway can be crucial for processes like osmoregulation and energy storage. researchgate.net this compound could serve as a chemical probe to investigate these pathways. For instance, it could be used as a substrate analogue to study enzymes like mannitol-1-phosphate dehydrogenase. researchgate.net The nitro group can be a useful chemical handle; its reduction under cellular conditions could create a reactive species that covalently modifies and labels the enzyme's active site, helping to identify and characterize these key metabolic proteins.

Integration with Computational Chemistry and Artificial Intelligence for Predictive Research

The integration of computational tools is set to revolutionize the study of nitro sugars by enabling predictive research, thereby reducing the time and cost associated with laboratory experimentation.

Computational chemistry provides powerful methods for studying molecules at an atomic level. Techniques such as Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of this compound. Molecular docking and molecular dynamics (MD) simulations can predict how the molecule might bind to the active site of a target enzyme, providing insights into its potential as an inhibitor. These simulations can guide the design of more potent and selective analogues.

Predictive Modeling: AI models can be trained on existing data to predict the biological activity of new, unsynthesized nitro sugar derivatives, a process known as Quantitative Structure-Activity Relationship (QSAR).

Synthesis Optimization: Machine learning algorithms can analyze reaction parameters to predict the optimal conditions for synthesizing this compound, maximizing yield and minimizing byproducts. c3.aihaberwater.com

De Novo Design: AI can generate novel molecular structures based on desired properties, suggesting new nitro sugar derivatives that could have enhanced biological activity or improved synthetic accessibility.

Table 3: Application of Computational and AI Methods in this compound Research

MethodApplicationResearch Question Addressed
Molecular Docking Predict the binding mode and affinity of the molecule to a target enzyme.Is this compound a likely inhibitor of mannosidase?
Molecular Dynamics (MD) Simulate the dynamic behavior of the molecule within a protein's active site.How stable is the binding interaction over time?
Density Functional Theory (DFT) Calculate electronic properties and predict reaction mechanisms.Which part of the molecule is most likely to react?
Machine Learning (QSAR) Predict biological activity based on molecular structure.Which structural modifications would increase inhibitory potency?
AI-driven Synthesis Planning Propose efficient synthetic routes and optimize reaction conditions.What is the most resource-efficient way to synthesize a library of analogues?

In Silico Screening and Design of Novel Derivatives

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science, allowing for the rapid in silico screening and rational design of new molecules with desired properties. This approach is particularly valuable in the context of this compound, where the goal is to develop derivatives with enhanced biological activity or specific chemical functionalities.

In silico screening involves the use of computational models to predict the interaction of a ligand (in this case, a derivative of this compound) with a biological target, such as an enzyme or receptor. jetir.org This process allows researchers to virtually test large libraries of compounds, prioritizing those with the highest predicted affinity and efficacy for further experimental validation. jetir.org Molecular docking, a key component of in silico screening, simulates the binding of a molecule to a target protein, providing insights into the binding mode and energy. nih.govresearchgate.net

The design of novel derivatives of this compound can be guided by these computational predictions. For instance, by understanding the structure-activity relationship, researchers can strategically modify the parent molecule to improve its interaction with a target. This may involve the addition or modification of functional groups to enhance binding affinity, improve pharmacokinetic properties, or reduce potential toxicity. nih.gov Quantum-chemical computational methods can be employed to predict the structure and properties of newly designed molecules, including their energy content and stability. researchgate.net

Key aspects of in silico design for this compound derivatives include:

Target Identification: Identifying relevant biological targets for therapeutic intervention.

Pharmacophore Modeling: Defining the essential three-dimensional features of a molecule required for its biological activity.

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed derivatives to assess their drug-likeness. researchgate.net

Computational Technique Application in Designing this compound Derivatives
Molecular DockingPredicts the binding affinity and interaction of derivatives with biological targets. nih.gov
Quantum ChemistryCalculates molecular properties like stability and reactivity. researchgate.net
Pharmacophore ModelingIdentifies key structural features for desired biological activity.
ADMET PredictionAssesses the drug-likeness and potential toxicity of new derivatives. researchgate.net

Machine Learning Applications in Reaction Outcome Prediction

Machine learning (ML) is increasingly being applied in organic chemistry to predict the outcomes of chemical reactions with high accuracy. medium.com This technology has the potential to significantly accelerate the synthesis of novel this compound derivatives by predicting reaction yields and identifying optimal reaction conditions. medium.com

ML models for reaction prediction are typically trained on large datasets of known chemical reactions. nih.gov These models learn the complex relationships between reactants, reagents, and reaction conditions to predict the major product of a given reaction. mit.eduacs.org By leveraging neural networks and sophisticated algorithms, these models can recognize patterns that may not be apparent to human chemists. mit.edu

A common framework for ML-based reaction prediction involves a two-step process:

Generation of Candidate Products: A set of chemically plausible products is generated from the given reactants using reaction templates. nih.govacs.org

Ranking of Candidate Products: The ML model then scores each candidate product, and a softmax function is used to generate probabilities, predicting the most likely major product. nih.gov

The application of such models to the synthesis of this compound derivatives can help chemists to:

Optimize Reaction Conditions: Predict the conditions that will maximize the yield of the desired product. medium.com

Reduce Experimental Effort: Avoid pursuing synthetic routes that are predicted to be low-yielding or unsuccessful.

Discover Novel Reactions: Identify new and efficient ways to synthesize complex molecules.

Potential as Chiral Building Blocks in Complex Molecule Synthesis

This compound, with its multiple stereocenters, is a valuable chiral building block for the synthesis of complex and biologically active molecules. researchgate.net The stereochemically rich backbone of mannitol provides a template for stereocontrolled synthesis. The nitro group, a strong electron-withdrawing group, activates the molecule for a variety of chemical transformations, making it a versatile synthetic intermediate. mdpi.com

Nitro sugars, in general, are powerful tools for constructing carbon-carbon bonds. rsc.org The nitro group can be transformed into a wide range of other functionalities, including amino groups, which are prevalent in many natural products and pharmaceuticals. mdpi.com This versatility allows for the synthesis of diverse and complex molecular architectures.

Synthetic transformations of this compound can lead to the formation of:

Amino sugars: By reduction of the nitro group. rsc.org These are important components of many antibiotics and other bioactive compounds.

Imino sugars: Branched-chain imino sugars can be synthesized through reactions like the double Henry reaction. rsc.org

Carbocyclic compounds: Intramolecular reactions can lead to the formation of carbocyclic structures.

Heterocyclic compounds: The versatile reactivity of the nitro group allows for the construction of various heterocyclic systems. rsc.org

The use of this compound as a chiral starting material ensures the stereochemical integrity of the final product, which is often crucial for its biological activity.

Unveiling New Roles for Nitro Compounds in Biological Systems

The nitro group is a key functional group in a wide array of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and vasodilatory effects. nih.govnih.gov While often considered a "structural alert" due to potential toxicity, the nitro group can also act as a pharmacophore, a part of a molecule responsible for its biological or pharmacological interactions. nih.govnih.gov

The biological activity of nitro compounds often stems from their ability to participate in redox reactions within cells. nih.govnih.gov The nitro group can be reduced to form reactive intermediates, such as nitroso and superoxide species, which can induce cellular damage and lead to cell death in microorganisms. nih.gov This mechanism is the basis for the antimicrobial activity of many nitro-containing drugs. mdpi.com

Recent research has also highlighted the role of nitro compounds in cellular signaling. nih.gov For example, nitro fatty acids, which are naturally present in humans, are involved in inflammation mediation. nih.gov Furthermore, nitric oxide (NO), a related nitrogen-containing species, is a crucial signaling molecule involved in a multitude of physiological processes, including vascular homeostasis and metabolism. nih.gov

The study of this compound and its derivatives could unveil new and specific biological roles for nitro sugars. Given the diverse activities of nitro compounds, research in this area could lead to the development of new therapeutic agents for a variety of diseases.

Biological Activity of Nitro Compounds Potential Mechanism of Action
AntimicrobialGeneration of toxic reactive nitrogen species through redox cycling. nih.gov
Anti-inflammatoryModulation of cellular signaling pathways. nih.gov
VasodilatoryRelease of nitric oxide. svedbergopen.com
AntineoplasticInduction of oxidative stress and DNA damage. svedbergopen.com

Challenges and Opportunities in the Field of Nitro Sugar Research

The field of nitro sugar research, while promising, faces several challenges that also present significant opportunities for future investigation.

Challenges:

Stereoselective Synthesis: The synthesis of nitro sugars with precise control over stereochemistry can be challenging, often requiring multi-step and complex procedures. nih.gov

Toxicity Concerns: The potential toxicity associated with the nitro group necessitates careful design and evaluation of new nitro-containing compounds. svedbergopen.com

Limited Natural Occurrence: While some nitro sugars are found in nature, they are not as abundant as other classes of carbohydrates, limiting the availability of natural starting materials. nih.gov

Complexity of Reaction Networks: Predicting the outcome of reactions involving multifunctional nitro sugars can be difficult due to the vast and complex chemical reaction space. nih.gov

Opportunities:

Development of Novel Synthetic Methods: There is a continuing need for the development of more efficient and stereoselective methods for the synthesis of nitro sugars. rsc.org

Exploration of Biological Activity: The full spectrum of biological activities of nitro sugars remains to be explored, offering opportunities for the discovery of new therapeutic agents. nih.gov

Application of Computational Tools: Advanced computational methods, including in silico screening and machine learning, can accelerate the design and synthesis of novel nitro sugar derivatives. mdpi.com

Glycoconjugate Synthesis: Nitro sugars are valuable precursors for the synthesis of complex glycoconjugates, which play crucial roles in many biological processes and are promising candidates for vaccine development. nih.govrsc.org

The continued exploration of the chemistry and biology of this compound and other nitro sugars holds significant promise for advancements in medicine, materials science, and synthetic organic chemistry.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-Deoxy-1-nitro-L-mannitol, and how is purity validated?

Answer:
The synthesis of this compound typically involves reductive amination or nitro group introduction to L-mannitol derivatives. For example, 1-deoxy analogs are synthesized via reduction of nitro intermediates using agents like sodium cyanoborohydride (NaCNBH₃) in ethanol/water mixtures . Purity assessment requires orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and absence of byproducts.
  • High-Performance Liquid Chromatography (HPLC): For quantifying impurities (e.g., residual starting materials) using polar columns (C18) with refractive index detection .
  • Mass Spectrometry (MS): To verify molecular weight (211.17 g/mol for the nitro derivative) and isotopic patterns .

Advanced: How does the nitro group alter the hydrogen-bonding network in this compound compared to non-nitrated analogs?

Answer:
The nitro group introduces steric and electronic effects, disrupting the hydrogen-bonding patterns observed in non-nitrated derivatives like 1-Deoxy-L-mannitol. Single-crystal X-ray diffraction reveals:

  • Hydrogen Bond Geometry: In 1-Deoxy-L-mannitol, each molecule forms five hydrogen bonds (O–H···O distances: 2.7–3.0 Å) . The nitro group (NO₂) in this compound reduces donor capacity, leading to shorter O···O contacts (e.g., 2.5–2.8 Å) and altered crystal packing .
  • Crystal System: Non-nitrated derivatives crystallize in orthorhombic systems (e.g., P2₁2₁2₁, a = 7.365 Å, b = 7.627 Å, c = 13.767 Å) , while nitro derivatives may adopt triclinic or monoclinic systems due to asymmetric NO₂ placement.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography: Provides absolute configuration verification and unit cell parameters (e.g., space group, bond angles) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies nitro group vibrations (asymmetric NO₂ stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
  • Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition temperatures >200°C indicate high purity .

Advanced: How can contradictory crystallographic data for this compound derivatives be resolved?

Answer: Contradictions often arise from polymorphic variations or experimental conditions. Mitigation strategies include:

  • Temperature Control: Data collected at 150 K minimizes thermal motion artifacts, improving R factor precision (e.g., R = 0.028 in 1-Deoxy-L-mannitol studies) .
  • Multi-Dataset Refinement: Cross-validate using independent datasets (e.g., synchrotron vs. lab-source X-rays) to resolve ambiguities in atomic displacement parameters .
  • Computational Modeling: Density Functional Theory (DFT) optimizations can predict stable conformers and validate experimental bond lengths .

Basic: How does stereochemistry influence the physical properties of this compound?

Answer:

  • Solubility: The L-configuration enhances aqueous solubility (e.g., ~50 mg/mL at 25°C) compared to D-isomers due to favorable interactions with chiral water clusters .
  • Melting Point: Nitro-substituted L-mannitol derivatives exhibit higher melting points (~180–190°C) than non-nitrated analogs (~165°C) due to stronger dipole interactions .

Advanced: What in vitro models are suitable for evaluating this compound as an enzyme inhibitor?

Answer:

  • Kinetic Assays: Measure inhibition constants (Kᵢ) using purified enzymes (e.g., glucitol dehydrogenase). For example, 1-Deoxy-D-mannitol shows Kₘ = 53 mM and 18% maximal velocity relative to glucitol .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.
  • Molecular Docking: Predicts binding poses using crystal structures (e.g., PDB ID 1ZY7 for hexokinase) to identify competitive vs. allosteric inhibition .

Advanced: How do computational methods aid in predicting the metabolic stability of this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F >50% for nitro derivatives) and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations: Simulate hydrolysis pathways in physiological buffers (pH 7.4) to assess nitro group stability over 100-ns trajectories .

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Reactant of Route 1
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1-Deoxy-1-nitro-L-mannitol
Reactant of Route 2
Reactant of Route 2
1-Deoxy-1-nitro-L-mannitol

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